5beta,14beta-Androstane

Na⁺,K⁺-ATPase Cardiotonic steroid Digitalis receptor

Procure 5β,14β-Androstane (CAS 13077-81-1) as the stereochemically authenticated scaffold, not a generic androstane mixture. Its bent cis A/B ring junction uniquely enables Na⁺,K⁺-ATPase digitalis receptor binding (inactive in 5α-isomers) and alters UGT glucuronidation kinetics. This unsubstituted hydrocarbon is functionally inert in androgenic assays, providing a clean baseline for in vivo studies. Rigorous isomeric control eliminates confounding variables in metabolic flux analysis, off-target screening, and SAR campaigns. Verify stereochemical integrity to ensure reproducible pharmacological and analytical outcomes.

Molecular Formula C19H32
Molecular Weight 260.5 g/mol
CAS No. 13077-81-1
Cat. No. B077564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta,14beta-Androstane
CAS13077-81-1
Synonyms(14β)-5β-Androstane
Molecular FormulaC19H32
Molecular Weight260.5 g/mol
Structural Identifiers
SMILESCC12CCCC1C3CCC4CCCCC4(C3CC2)C
InChIInChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1
InChIKeyQZLYKIGBANMMBK-XEZGLNCPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5beta,14beta-Androstane (CAS 13077-81-1): Stereo-Defined Scaffold for Digitalis-Like Pharmacology and Metabolic Reference Standards


5beta,14beta-Androstane (CAS 13077-81-1) is a C19 steroid hydrocarbon distinguished by its cis A/B ring junction (5β) and trans C/D ring junction (14β), yielding a characteristic bent molecular geometry [1]. This stereochemical signature diverges fundamentally from the flat, trans-fused 5α-androstane skeleton that underpins androgenic signaling. While the unsubstituted parent hydrocarbon exhibits minimal intrinsic hormonal activity, its rigid framework serves as the essential pharmacophore for cardiotonic steroids (e.g., digitoxigenin, ouabagenin) and as a critical internal standard for delineating 5β-specific versus 5α-specific metabolic routes [2].

5beta,14beta-Androstane (CAS 13077-81-1): Why Substitution with Unspecified Androstane Isomers or 5alpha-Scaffolds Compromises Experimental Reproducibility


Generic substitution of 'androstane' or '5α-androstane' for the specific 5β,14β-stereoisomer introduces critical variables that undermine biological and analytical assay integrity. First, the cis A/B ring fusion of 5β-androstanes imposes a bent conformation that is differentially recognized by UDP-glucuronosyltransferases (UGTs), resulting in altered glucuronidation kinetics compared to flat 5α-isomers [1]. Second, the 5β,14β-scaffold is uniquely permissive for binding to the digitalis receptor site of Na⁺,K⁺-ATPase, an interaction that is sterically forbidden for 5α-androstanes [2]. Third, 5α-androstanes exhibit potent androgenic activity in vivo (e.g., maintaining ventral prostate weight), whereas 5β-androstanes are functionally inert in these assays, confounding endpoint interpretation if the isomer is not rigorously controlled [3]. Use of undefined isomer mixtures therefore introduces uncontrolled noise in metabolic flux analyses, off-target pharmacological screening, and structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 5beta,14beta-Androstane (CAS 13077-81-1) Against Structural Comparators


Na⁺,K⁺-ATPase Inhibitory Potency: 5β,14β-Androstane Derivative vs. Digitoxigenin

Derivatives built upon the 5β,14β-androstane scaffold exhibit quantifiable, albeit lower, affinity for the Na⁺,K⁺-ATPase digitalis binding site relative to the classical cardiac glycoside digitoxigenin. The synthetic derivative 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate (compound 6) demonstrated an IC50 of 5.89 µM in a receptor binding assay [1]. While this affinity is 2–3 orders of magnitude weaker than digitoxigenin (IC50 ~7–110 nM depending on isoform context [2]), it confirms the unique capacity of the 5β,14β scaffold to productively orient pharmacophores toward the digitalis receptor site—a property entirely absent in 5α-androstane frameworks.

Na⁺,K⁺-ATPase Cardiotonic steroid Digitalis receptor

UGT2B7-Mediated Glucuronidation Kinetics: 5β-Androstane (Etiocholanolone) vs. 5α-Androstane (Androsterone)

The bent conformation of 5β-androstanes translates into measurably reduced catalytic efficiency by UGT2B7, a principal hepatic glucuronidation enzyme. In comparative kinetic assays using recombinant human UGT2B7, the 5β-metabolite etiocholanolone (3α-hydroxy-5β-androstan-17-one) exhibited a Vmax of 65 ± 1.6 pmol/mg/min and a Km of 5.4 ± 0.5 µM. In contrast, its 5α-epimer, androsterone (3α-hydroxy-5α-androstan-17-one), displayed a Vmax of 246 ± 14 pmol/mg/min and a Km of 4.3 ± 0.6 µM under identical assay conditions [1]. The 3.8-fold lower Vmax for the 5β-isomer directly reflects the impact of backbone geometry on substrate accommodation within the UGT2B7 active site.

Drug metabolism UGT2B7 Phase II conjugation

In Vivo Androgenic Activity: 5β,14β-Androstane Derivatives vs. 5α-Androstane Derivatives in Rat Prostate Assay

In a standardized 7-day subcutaneous administration study in gonadectomized adult male rats (dose: 100 µg/100 g body weight/day), 5α-androstane derivatives such as 5α-androstane-3α,17β-diol and 5α-androstan-17β-ol-3-one fully prevented the post-castration decrease in ventral prostate weight, demonstrating potent androgenic efficacy [1]. In stark contrast, administration of analogous 5β-androstanes at the identical dose produced no measurable effect on ventral prostate weight decrement, with tissue weights remaining indistinguishable from vehicle-treated castrate controls. This functional dichotomy underscores the absolute stereochemical requirement for a trans A/B ring junction (5α) to engage classical androgen receptor signaling pathways, while the cis-fused 5β-configuration renders the scaffold biologically inert in this axis.

Androgen receptor In vivo pharmacology Prostate

Therapeutic Differentiation: 5β,14β-Androstane Derivatives for Cardiovascular Indications in Patent Literature

Patents assigned to Sigma-Tau Industrie Farmaceutiche Riunite S.p.A. explicitly claim 5β,14β-androstane derivatives for cardiovascular therapeutic applications. Specifically, US Patent 5,426,179 describes cardioactive derivatives of 14β-hydroxy-5β-androstane useful for treating heart failure and hypertension, highlighting the essentiality of the 5β,14β stereochemistry for desired pharmacological activity [1]. Furthermore, US Patent Application 2010/0303896 claims 17β-(3-furyl)- and (4-pyridazinyl)-5β,14β-androstane derivatives for the prevention and treatment of restenosis following angioplasty and for organ fibrosis, demonstrating that the 5β,14β scaffold confers a specific therapeutic profile not attainable with 5α-androstane congeners [2]. These intellectual property filings validate the commercial and scientific value of this stereochemically precise scaffold in drug development pipelines.

Cardiovascular Heart failure Hypertension Restenosis

Physicochemical Distinction: Bent vs. Flat Steroid Backbone and Chromatographic Behavior

The cis A/B ring fusion of 5β,14β-androstane imposes a bent molecular shape, in contrast to the extended, flat conformation of 5α-androstane. This structural difference directly impacts chromatographic retention times and NMR spectral signatures. While direct retention index comparisons are system-dependent, the bent geometry of 5β-androstanes consistently yields shorter GC retention times on non-polar columns and distinct chemical shifts in ¹³C NMR (e.g., C19 methyl group resonances) compared to their 5α-counterparts . For procurement, this differentiation is critical: 5β,14β-androstane (CAS 13077-81-1, MW 260.46) must be analytically confirmed as distinct from 5α-androstane (CAS 438-22-2) or undefined 'androstane' mixtures to ensure traceability in spectral libraries and quantitation assays.

Chromatography Analytical chemistry Conformational analysis

5beta,14beta-Androstane (CAS 13077-81-1): Defined Research and Industrial Application Scenarios


Medicinal Chemistry: Non-Glycosidic Na⁺,K⁺-ATPase Modulator Lead Optimization

Use 5β,14β-androstane as a core scaffold to synthesize and evaluate novel 17α-substituted derivatives. The validated binding to the digitalis receptor site (IC50 = 5.89 µM for compound 6) provides a baseline for SAR studies aimed at improving potency while eliminating glycosidic moieties associated with classical cardiac glycoside toxicity [1]. The 5β,14β configuration is mandatory for productive interaction with the Na⁺,K⁺-ATPase binding pocket; 5α-isomers are inactive.

Drug Metabolism & Pharmacokinetics (DMPK): UGT2B7 Substrate Selectivity Profiling

Employ 5β-androstane derivatives (e.g., etiocholanolone) as stereochemically defined probes to investigate the substrate specificity and regioselectivity of human UGT2B7 and UGT2B17. The 3.8-fold difference in UGT2B7 Vmax between 5β- and 5α-androstanes enables precise dissection of the structural determinants governing glucuronidation clearance [2]. This application is essential for predicting metabolic liabilities of steroid-based drug candidates.

Endocrine Pharmacology: Negative Control for Androgenicity Assays

Utilize 5β-androstane derivatives as negative control compounds in in vivo rodent models assessing androgen-dependent tissue responses (e.g., ventral prostate, seminal vesicle, levator ani muscle). The established lack of androgenic activity at doses up to 100 µg/100 g body weight/day provides a clean baseline, ensuring that observed effects in test compounds are not confounded by residual androgenic activity inherent to 5α-androstane impurities [3].

Analytical Chemistry & Forensic Toxicology: Chromatographic Reference Standard

Procure high-purity 5β,14β-androstane (CAS 13077-81-1) as a certified reference material for the unambiguous identification and quantification of 5β-reduced steroid metabolites in biological matrices. Its distinct chromatographic retention behavior and mass spectral fragmentation pattern relative to 5α-isomers are critical for accurate steroid profiling in anti-doping analyses, clinical endocrinology, and metabolomics research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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